molecular formula C18H19BrN2O2S2 B2369167 (3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione CAS No. 887887-49-2

(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione

Cat. No.: B2369167
CAS No.: 887887-49-2
M. Wt: 439.39
InChI Key: OKDYAZUTNGXVNK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione is a versatile chemical compound used in scientific research. Its unique structure enables it to be employed as a catalyst, a reagent, and a building block for the synthesis of various organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-tosylpiperazine in the presence of a base, followed by the addition of methanethione. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione
  • (3-Chlorophenyl)(4-tosylpiperazin-1-yl)methanethione
  • (3-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione

Uniqueness

(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione stands out due to its bromine substituent, which imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S2/c1-14-5-7-17(8-6-14)25(22,23)21-11-9-20(10-12-21)18(24)15-3-2-4-16(19)13-15/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDYAZUTNGXVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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